Cicloprolol hydrochloride
CAS No.: 63686-79-3
Cat. No.: VC0007113
Molecular Formula: C18H30ClNO4
Molecular Weight: 359.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63686-79-3 |
---|---|
Molecular Formula | C18H30ClNO4 |
Molecular Weight | 359.9 g/mol |
IUPAC Name | 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H |
Standard InChI Key | IFQJSQQPCCLGLZ-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Cicloprolol hydrochloride (IUPAC: 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride) is a chiral molecule with the following key attributes :
The compound exhibits an absolute stereochemical configuration, with the (R)-enantiomer demonstrating primary pharmacological activity . Racemic mixtures (CAS: 94651-09-9) were initially investigated but later superseded by enantiopure formulations .
Solid-State Characteristics
Analytical studies reveal:
-
Solubility: Freely soluble in water (≥50 mg/mL at 20°C) and methanol
-
Stability: Degrades <5% over 36 months at -20°C under anhydrous conditions
-
Spectroscopic Data: Characteristic IR absorption at 3345 cm⁻¹ (O-H stretch) and 1598 cm⁻¹ (aromatic C=C)
Pharmacological Profile
Receptor Interaction Dynamics
Cicloprolol hydrochloride displays complex β-adrenergic receptor modulation :
Table 2: Receptor affinity and activity profile
Parameter | β₁-Adrenoceptor | β₂-Adrenoceptor |
---|---|---|
IC₅₀ (nM) | 12.4 ± 1.8 | 184 ± 29 |
Intrinsic activity (%) | 30 | 15 |
Dissociation constant (Kd) | 0.8 nM | 6.2 nM |
This partial agonist activity (30% β₁, 15% β₂) enables:
-
Antagonism under high catecholamine conditions (e.g., exercise-induced tachycardia)
-
Agonism during low sympathetic tone, maintaining basal cardiac function
Hemodynamic Effects
Dose-response studies in healthy volunteers (n=24) demonstrated :
Figure 1: Dose-dependent effects on cardiovascular parameters
-
Exercise tachycardia reduction: 25 mg (-14.2%), 50 mg (-22.7%), 100 mg (-23.1%)
-
Sleeping heart rate increase: 6.8 bpm at 50 mg (p<0.01 vs placebo)
-
Forearm blood flow elevation: 18% increase at 100 mg (p<0.05)
Clinical Research Findings
Phase II Trial Outcomes
A randomized double-blind study (n=160) comparing cicloprolol with atenolol in mild hypertension revealed :
Parameter | Cicloprolol 100 mg | Atenolol 50 mg | Placebo |
---|---|---|---|
SBP reduction (mmHg) | 18.7* | 21.2* | 5.4 |
DBP reduction (mmHg) | 12.4* | 13.8* | 3.1 |
Adverse event rate | 22% | 29% | 18% |
-
p<0.01 vs baseline
Notably, cicloprolol showed superior tolerability with fewer reports of fatigue (4% vs 11% for atenolol) .
Discontinuation Rationale
Despite promising Phase II results, development halted due to:
-
Complex dose-response relationship: Maximal β-blockade achieved at 50 mg without additional benefit at higher doses
-
Paradoxical hypertension: 9% of patients exhibited ≥10 mmHg SBP increase at 200 mg
-
Tremor induction: Dose-dependent increase in finger tremor amplitude (35% at 100 mg)
Synthetic Chemistry
Manufacturing Process
The optimized synthesis route achieves 97.26% purity (HPLC) :
Scheme 1: Key synthetic steps
-
Core formation: Williamson ether synthesis between 4-(2-chloroethoxy)phenol and cyclopropanemethanol (85% yield)
-
Amination: Nucleophilic substitution with isopropylamine (72% yield)
-
Resolution: Chiral chromatography to isolate (R)-enantiomer (ee >99%)
-
Salt formation: HCl gas treatment in anhydrous ether (94% yield)
Critical quality attributes include:
-
Residual solvents: <300 ppm acetonitrile (ICH Q3C)
Event | Incidence (%) | Severity |
---|---|---|
Headache | 8.2 | Mild-moderate |
Tremor | 6.5 | Dose-dependent |
Bradycardia (<50 bpm) | 1.8 | Asymptomatic |
Hypertension | 4.3 | Systolic >160 mmHg |
Notably, no QTc prolongation or electrolyte disturbances were observed across trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume